Keap1-Nrf2-IN-6

Oxidative Stress PPI Inhibitor Potency Comparison

Choose Keap1-Nrf2-IN-6 for its unique macrocyclic scaffold and well-characterized binding (KD=68 nM), validated by an X-ray co-crystal structure (PDB:7Q6S). Its high aqueous solubility (>800 µM) ensures reliable cell-based assays, eliminating precipitation issues common with other inhibitors. This distinct tool compound is essential for reproducible SAR and target engagement studies, offering a proven advantage in drug discovery programs focused on the Keap1-Nrf2 interface.

Molecular Formula C30H34N4O8S
Molecular Weight 610.7 g/mol
Cat. No. B12419174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeap1-Nrf2-IN-6
Molecular FormulaC30H34N4O8S
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C(=O)NC2COC(=O)C3=CC=CC(=C3CSCC(NC2=O)C(=O)N(C)C)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C30H34N4O8S/c1-17(35)34-13-5-8-25(34)27(37)31-23-14-42-30(41)21-7-4-6-20(18-9-11-19(12-10-18)29(39)40)22(21)15-43-16-24(32-26(23)36)28(38)33(2)3/h4,6-7,9-12,23-25H,5,8,13-16H2,1-3H3,(H,31,37)(H,32,36)(H,39,40)/t23-,24-,25+/m1/s1
InChIKeyRNGXYARCEQWNBD-SDHSZQHLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keap1-Nrf2-IN-6: A Macrocyclic, Nanomolar Potency Inhibitor of Keap1-Nrf2 Protein-Protein Interaction for Oxidative Stress Research Procurement


Keap1-Nrf2-IN-6 (also referred to as compound 64) is a potent and selective small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), demonstrating an inhibitory concentration (IC50) of 41 nM and a dissociation constant (KD) of 68 nM for its target [1]. Belonging to a structurally unique macrocyclic series derived from a natural product, this compound directly disrupts the Keap1-Nrf2 complex, preventing Nrf2 ubiquitination and subsequent proteasomal degradation, thereby activating the transcription of antioxidant and cytoprotective genes [2].

Why Generic Keap1-Nrf2 Inhibitor Substitution Fails: Critical Differentiation of Keap1-Nrf2-IN-6


Keap1-Nrf2 inhibitors are not functionally interchangeable due to significant differences in structural class, binding mode, and resulting pharmacodynamic and pharmacokinetic properties . For instance, the widely available KEAP1-NRF2 PPI-IN-1 exhibits an IC50 of 62-136 nM in cellular DNA damage assays, while Keap1-Nrf2-IN-23 demonstrates a Kd of 3.07 nM and oral activity, and Keap1-Nrf2-IN-14 shows a Kd of 24 nM with documented NRF2 target gene induction . Substituting Keap1-Nrf2-IN-6 with any of these compounds without quantitative justification would introduce uncontrolled variables in potency, target engagement duration, cellular permeability, and off-target activity profiles, severely compromising experimental reproducibility and data interpretation.

Quantitative Evidence Guide for Keap1-Nrf2-IN-6: Comparative Data for Informed Scientific Procurement


Comparative Inhibitory Potency: Keap1-Nrf2-IN-6 vs. In-Class Analogs

Keap1-Nrf2-IN-6 exhibits an IC50 of 41 nM for inhibiting the Keap1-Nrf2 protein-protein interaction, a value that positions it as a high-potency tool within its class. For direct comparison, Keap1-Nrf2-IN-1 demonstrates an IC50 of 43 nM, while Keap1-Nrf2-IN-14 shows a significantly lower potency at 75 nM . Conversely, Keap1-Nrf2-IN-23 displays superior potency with an IC50 of 16 nM, and Keap1-Nrf2-IN-15 reports an IC50 of 77 nM in FP assays but a notably more potent 2.5 nM in TR-FRET assays, highlighting assay-dependent variations .

Oxidative Stress PPI Inhibitor Potency Comparison

Target Binding Affinity: KD Comparison of Keap1-Nrf2-IN-6 with Key Analogs

The binding affinity of Keap1-Nrf2-IN-6, as measured by its dissociation constant (KD) of 68 nM, is a critical parameter for understanding target residence time and efficacy. This value is intermediate among its peers: Keap1-Nrf2-IN-14 has a 3-fold higher affinity (KD=24 nM), while Keap1-Nrf2-IN-23 demonstrates a 22-fold higher affinity (KD=3.07 nM) . The macrocyclic nature of Keap1-Nrf2-IN-6 is hypothesized to confer distinct binding kinetics and conformational flexibility compared to the more rigid structures of IN-14 and IN-23, potentially influencing selectivity and cellular activity beyond simple affinity metrics [1].

Drug Discovery Binding Affinity Structure-Activity Relationship

Structural Differentiation: The Macrocyclic Scaffold Advantage of Keap1-Nrf2-IN-6

Keap1-Nrf2-IN-6 belongs to a structurally unique series of macrocyclic inhibitors derived from a natural product lead [1]. In contrast, analogs like Keap1-Nrf2-IN-1, IN-14, and IN-23 are based on linear or smaller cyclic scaffolds, which are likely to exhibit different binding modes and conformational constraints [1]. The macrocyclic structure of IN-6 was rationally optimized to displace a key coordinated water molecule in the Keap1 binding site, resulting in a 100-fold improvement in potency over the initial macrocyclic lead [2]. This scaffold-driven design is a direct differentiator from non-macrocyclic inhibitors, potentially impacting selectivity, metabolic stability, and cell permeability.

Medicinal Chemistry Drug Design Macrocycle

Physicochemical Profile: Solubility and Permeability of Keap1-Nrf2-IN-6

Keap1-Nrf2-IN-6, containing a carboxylic acid moiety, exhibits a low lipophilicity (LogD7.4 < -0.8) and high aqueous solubility (>800 μM), as reported in the primary characterization study [1]. While its permeability across a Caco-2 cell monolayer is low (0.16-0.19 × 10⁻⁶ cm/s), its efflux ratio is approximately 1, which is an improvement over some earlier macrocyclic leads [1]. This profile contrasts with more lipophilic inhibitors like Keap1-Nrf2-IN-23, which demonstrate oral activity, suggesting distinct ADME properties driven by structural differences .

ADME Solubility Permeability

Validated Research and Industrial Application Scenarios for Keap1-Nrf2-IN-6


Oxidative Stress Pathway Activation in Cellular Models

Keap1-Nrf2-IN-6 is an ideal tool for researchers investigating the Nrf2-mediated antioxidant response in cellular models of oxidative stress. Its potent inhibition of the Keap1-Nrf2 PPI (IC50 = 41 nM) leads to Nrf2 stabilization and activation, which can be used to study downstream gene expression (e.g., HO-1, NQO1) or to protect cells from chemically induced oxidative damage . The high aqueous solubility (>800 μM) of the compound facilitates reliable dosing in cell culture media, a critical advantage over less soluble analogs that may require high DMSO concentrations or precipitate in assays [1].

Structure-Activity Relationship (SAR) and Chemical Probe Development

As a well-characterized macrocyclic inhibitor with a reported X-ray co-crystal structure (PDB entries 7Q6S and 7Q5H) [2], Keap1-Nrf2-IN-6 serves as a valuable chemical probe for SAR studies and drug discovery programs targeting the Keap1-Nrf2 interface. Its unique macrocyclic scaffold, which was optimized to displace a specific water molecule and achieve a 100-fold potency gain over initial leads, provides a distinct starting point for medicinal chemistry campaigns aiming to explore novel binding modes or improve drug-like properties compared to linear inhibitor series [1].

Biophysical Characterization of Keap1-Nrf2 Interaction

The well-defined binding thermodynamics of Keap1-Nrf2-IN-6 (KD = 68 nM by ITC) make it suitable for biophysical studies, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), to probe the Keap1-Nrf2 interaction [1]. Its mid-range affinity and macrocyclic nature allow researchers to study binding kinetics and thermodynamics in comparison to higher affinity (e.g., Keap1-Nrf2-IN-23, KD=3.07 nM) or lower affinity inhibitors, providing a nuanced understanding of target engagement and residence time .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Keap1-Nrf2-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.